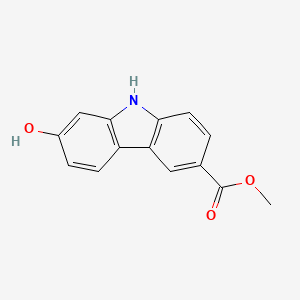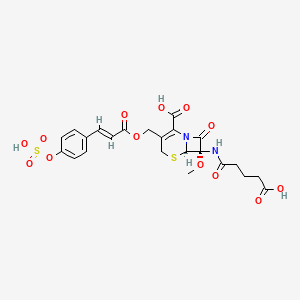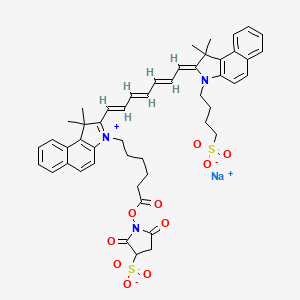![molecular formula C24H18O2 B1255183 1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1255183.png)
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene is an organic compound with the molecular formula C({24})H({18})O(_{2}). It is characterized by two methoxyphenyl groups attached to a central benzene ring through ethynyl linkages.
准备方法
The synthesis of 1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts to couple terminal alkynes with aryl halides. The general synthetic route includes the following steps:
Preparation of 4-methoxyphenylacetylene: This is achieved by reacting 4-methoxyphenyl iodide with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Coupling Reaction: The 4-methoxyphenylacetylene is then coupled with 1,4-diiodobenzene using a palladium catalyst to form this compound.
化学反应分析
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene involves its interaction with various molecular targets. The ethynyl groups facilitate π-π interactions with aromatic systems, while the methoxy groups can participate in hydrogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
相似化合物的比较
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene can be compared with other similar compounds such as:
1,4-Bis(phenylethynyl)benzene: Lacks the methoxy groups, resulting in different electronic properties.
1,4-Bis(4-methylphenylethynyl)benzene: Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
1,4-Bis(4-fluorophenylethynyl)benzene: The presence of fluorine atoms alters its chemical stability and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced solubility and potential for hydrogen bonding due to the methoxy groups.
属性
分子式 |
C24H18O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H18O2/c1-25-23-15-11-21(12-16-23)9-7-19-3-5-20(6-4-19)8-10-22-13-17-24(26-2)18-14-22/h3-6,11-18H,1-2H3 |
InChI 键 |
XTOTWCSWPHHCBG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC |
同义词 |
1,4-bis(4-methoxyphenylethynyl)benzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


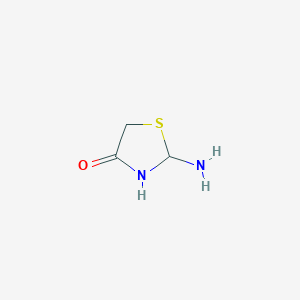
![(2S,3R,4R,5R)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B1255102.png)
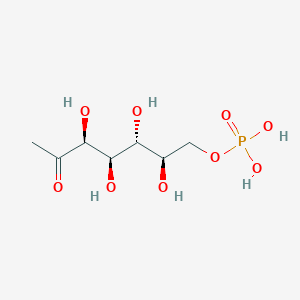
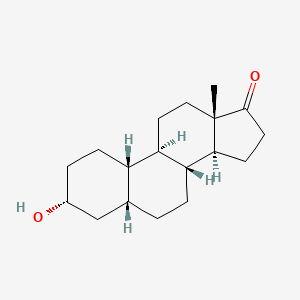
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1255106.png)
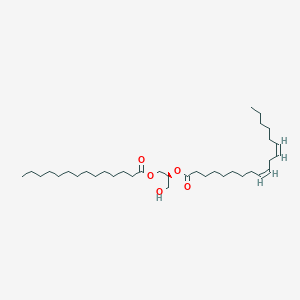
![(4-{(R)-2-[(R)-2-(3-Chloro-phenyl)-2-hydroxy-ethylamino]-propyl}-phenoxy)-acetic acid methyl ester](/img/structure/B1255114.png)
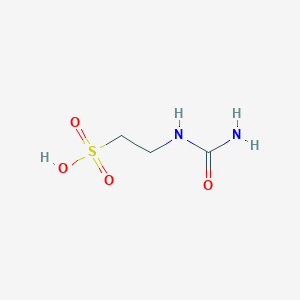
![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)
![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)
